molecular formula C67H102N20O13S B13824256 (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

Cat. No.: B13824256
M. Wt: 1427.7 g/mol
InChI Key: XHAKZELSORWGBB-OYNYBPSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in modulating neurokinin 1 receptor activity.

    Medicine: Explored as a potential therapeutic agent for conditions involving neurokinin 1 receptor, such as pain, depression, and emesis.

    Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.

Mechanism of Action

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P exerts its effects by binding to the neurokinin 1 receptor, thereby blocking the action of endogenous Substance P. This inhibition prevents the downstream signaling pathways associated with pain transmission, inflammation, and stress responses. The molecular targets include G-protein coupled receptors and associated intracellular signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is unique due to its specific modifications that enhance its stability and selectivity for the neurokinin 1 receptor. These modifications make it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C67H102N20O13S

Molecular Weight

1427.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C67H102N20O13S/c1-39(2)33-48(59(93)78-44(56(72)90)27-32-101-3)82-62(96)51(36-42-37-75-38-77-42)85-61(95)50(35-41-17-8-5-9-18-41)84-60(94)49(34-40-15-6-4-7-16-40)83-58(92)45(23-25-54(70)88)79-57(91)46(24-26-55(71)89)80-63(97)53-22-14-31-87(53)66(100)47(20-10-11-28-68)81-64(98)52-21-13-30-86(52)65(99)43(69)19-12-29-76-67(73)74/h4-9,15-18,37-39,43-53H,10-14,19-36,68-69H2,1-3H3,(H2,70,88)(H2,71,89)(H2,72,90)(H,75,77)(H,78,93)(H,79,91)(H,80,97)(H,81,98)(H,82,96)(H,83,92)(H,84,94)(H,85,95)(H4,73,74,76)/t43-,44+,45+,46+,47+,48+,49-,50+,51-,52-,53+/m1/s1

InChI Key

XHAKZELSORWGBB-OYNYBPSISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.